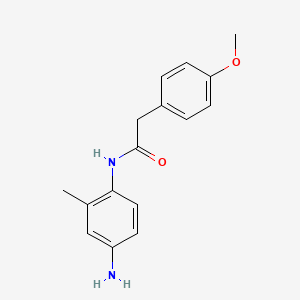

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

Description

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the acetyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (amino) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-9-13(17)5-8-15(11)18-16(19)10-12-3-6-14(20-2)7-4-12/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGJXTUNUKPHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide typically involves a multi-step process. One common method includes the reaction of 4-amino-2-methylbenzoic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics or anti-cancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Properties

The substituents on the acetamide backbone critically determine solubility, bioavailability, and target binding. Key analogs and their properties are summarized below:

Key Observations :

Pharmacological Activities

Anticancer Activity

- Compound 40 (): Exhibited IC50 values <10 µM against HCT-116 and MCF-7 cell lines due to the morpholinyl-quinazoline group, which inhibits kinase activity.

- Compound 3.1.3 (): A thiazole-acetamide hybrid showed potent antitumor activity (IC50 ~2 µM) attributed to the benzothiazole domain’s hydrophobic interactions.

- Target Compound: While direct data are lacking, its amino group may facilitate DNA intercalation or enzyme inhibition, similar to amino-substituted anthracyclines.

Antidiabetic Activity

- Compounds 3a–3c (): Reduced blood sugar by 19.8–25.1% in diabetic rat models. The 4-methoxyphenyl group in 3a enhanced α-glucosidase inhibition (IC50 = 69 µM).

- Target Compound: The 4-amino group could mimic insulin-sensitizing effects seen in metformin derivatives, though this requires experimental validation.

Anti-Inflammatory and Antimicrobial Activity

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide to maximize yield and purity?

- Methodological Answer : Synthesis involves a multi-step process with critical parameters:

- Temperature : Maintain 0–5°C during acyl chloride coupling to control exothermic reactions .

- Solvent : Use polar aprotic solvents (e.g., dichloromethane) for intermediate steps and ethanol/acetic acid for cyclization .

- Catalysts : Acidic conditions (HCl or H₂SO₄) enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 299.1) .

- HPLC : Assess purity (>98% for biological assays) using C18 columns and UV detection .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .

- Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Dose Range : Test 0.1–100 μM concentrations with positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Replace the methoxyphenyl group with halogens (e.g., Cl, F) or heterocycles (e.g., pyridine) to assess potency changes .

- Side-Chain Variations : Introduce sulfonamide or morpholine groups to enhance solubility or target affinity .

- In Silico Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like adenosine A2B receptors or COX-2 .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .

- Purity Verification : Reanalyze compounds via NMR and HPLC to exclude impurities as confounding factors .

- Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 ELISA) to validate target engagement .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be improved for preclinical development?

- Methodological Answer :

- Prodrug Design : Esterify the acetamide group to enhance membrane permeability .

- Metabolic Studies : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and block them with fluorination .

- Formulation : Develop nanoemulsions or liposomes to improve aqueous solubility .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

- Methodological Answer :

- Cell Line Variability : Compare activity across resistant (e.g., PC-3) vs. sensitive (e.g., MCF-7) lines .

- Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

- Data Table :

| Cell Line | IC₅₀ (μM) | Mechanism | Study Reference |

|---|---|---|---|

| MCF-7 | 12.4 | Caspase-3 activation | |

| HCT-116 | 45.2 | G0/G1 arrest |

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice with subcutaneous tumors (e.g., MDA-MB-231 for breast cancer) .

- Dosing : Administer 10–50 mg/kg intraperitoneally, monitoring toxicity via body weight and organ histology .

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to calculate half-life and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.